

Comprehensive Application Notes and Protocols for Maralixibt in Cholestatic Pruritus Management

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Compound Focus: Maralixibat Chloride

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Drug Overview and Clinical Significance

Maralixibat (marketed as **Livmarli**) represents a **pioneering therapeutic advancement** in the management of cholestatic pruritus for patients with **Alagille syndrome (ALGS)** and **progressive familial intrahepatic cholestasis (PFIC)**. As a **selective ileal bile acid transporter (IBAT) inhibitor**, maralixibat addresses the fundamental pathophysiology of cholestatic liver diseases by targeting the enterohepatic circulation of bile acids. The drug received **initial FDA approval** on September 29, 2021, for the treatment of cholestatic pruritus in patients with ALGS one month and older, followed by approval for PFIC in patients five years and older in the United States [1]. European and Canadian regulatory approvals followed in late 2022 and 2023, respectively, establishing maralixibat as a **foundational pharmacological intervention** for these rare cholestatic liver conditions [1].

Prior to the availability of maralixibat, clinical management of cholestatic pruritus relied heavily on medications with **limited evidence-based support**, including antihistamines, rifampin, ursodeoxycholic acid, cholestyramine, naltrexone, and sertraline, typically used in various combinations based on prescriber experience rather than robust clinical trial data [1]. Surgical interventions such as partial external bile diversion represented the only invasive alternatives for severe, refractory cases [1]. Maralixibat has therefore transformed the therapeutic landscape by providing the **first FDA-approved targeted treatment** for

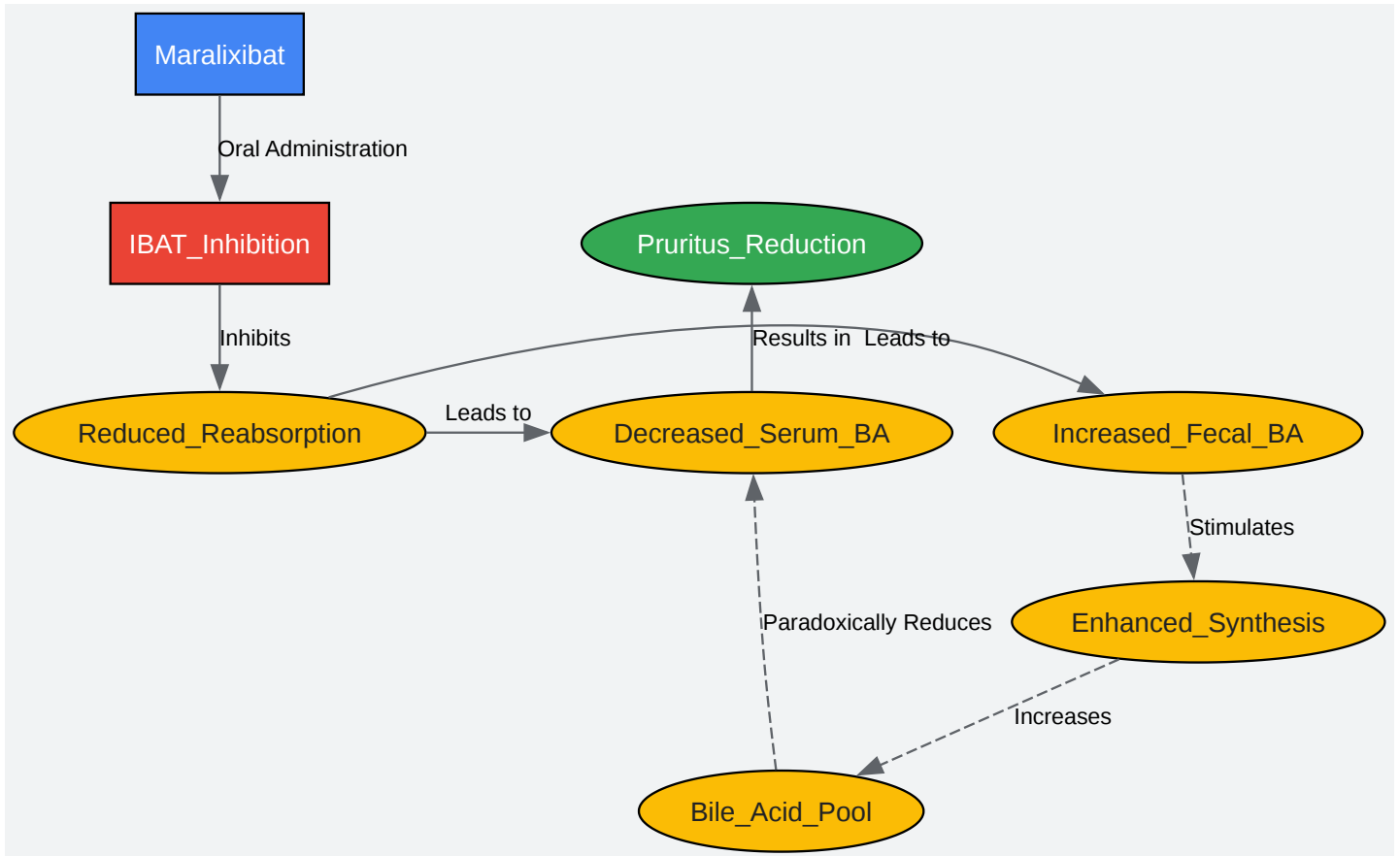
cholestatic pruritus in ALGS and PFIC, offering a non-surgical approach that specifically addresses the underlying mechanism of bile acid accumulation [1] [2].

Mechanism of Action and Pharmacological Profile

Pharmacodynamic Properties

Maralixibat exerts its therapeutic effects through **potent inhibition** of the ileal bile acid transporter (IBAT) in the distal ileum, thereby **disrupting enterohepatic circulation** of bile acids [1]. Under normal physiological conditions, approximately 95% of intestinal bile acids are reabsorbed via IBAT and returned to the liver through the portal vein [3]. By reversibly inhibiting this transporter, maralixibat significantly **reduces bile acid reabsorption**, leading to increased fecal excretion of bile acids and consequent reduction in serum bile acid levels [1] [3]. This mechanism is particularly relevant for cholestatic liver diseases like ALGS and PFIC, where impaired bile flow results in accumulation of bile acids systemically, contributing to the characteristic intense pruritus and liver damage [3].

The relationship between maralixibat's mechanism and clinical effects can be visualized as follows:



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Figure 1: Maralixibat's mechanism of action involves inhibition of the ileal bile acid transporter (IBAT), reducing bile acid reabsorption and ultimately leading to decreased serum bile acid levels and pruritus reduction.

An important secondary pharmacological effect involves the **disruption of negative feedback loops** regulating bile acid synthesis. Under normal conditions, bile acids binding to the farnesoid X receptor (FXR) trigger signaling cascades that inhibit CYP7A1-mediated bile acid synthesis [1]. IBAT inhibition by maralixibat interrupts these regulatory pathways, leading to **increased bile acid synthesis** and a consequent **reduction of low-density lipoprotein cholesterol** [1]. This unique mechanism differentiates maralixibat from simply sequestering bile acids (as with bile acid binding resins) by fundamentally altering bile acid dynamics throughout the enterohepatic circulation.

Pharmacokinetic Profile

Maralixibat demonstrates **minimal systemic absorption** when administered orally, with plasma concentrations frequently below the limit of quantification (0.25 ng/mL) following recommended dosing regimens [1]. In pharmacokinetic studies using higher single doses (30 mg) under fasted conditions, the drug exhibited a median T_{max} of 0.75 hours, with mean C_{max} and AUClast values of 1.65 ng/mL and 3.43 ng·h/mL, respectively [1]. The **low systemic exposure** is considered advantageous for a drug targeting gastrointestinal transporters, potentially minimizing off-target effects. Maralixibat displays **dose-dependent increases** in exposure parameters, with AUClast and C_{max} increasing 4.6-fold and 2.4-fold, respectively, following a 3.3-fold dose increase from 30 to 100 mg [1].

Administration with a **high-fat meal decreases** both the rate and extent of absorption, reducing AUC and C_{max} values by 64.8% to 85.8% compared to fasted conditions [1]. However, this food effect is not considered clinically significant, and maralixibat can be administered without regard to meals, though consistent timing relative to food is recommended for reproducible effects [1]. Maralixibat is **highly protein-bound** (91%) and undergoes minimal metabolism, with no detectable metabolites in plasma and only three minor metabolites accounting for less than 3% of fecal radioactivity [1]. The **elimination half-life** is approximately 1.6 hours, with fecal excretion representing the major route of elimination (73% of administered dose), primarily as unchanged drug (94%) [1].

Dosing Guidelines and Regimen Specification

Weight-Based Dosing Protocols

Maralixibat dosing follows **distinct protocols** for ALGS and PFIC, with specific formulations and strength recommendations for each condition. For both indications, dosing must be carefully calculated based on body weight, with **gradual titration** to improve tolerability and minimize gastrointestinal adverse effects [4] [5]. It is crucial to note that the **two available strengths** of Livmarli Oral Solution (9.5 mg/mL for ALGS and 19 mg/mL for PFIC) should not be substituted for one another when treating PFIC patients, as this could result in significant dosing errors [4]. For patients weighing 25 kg and above who can swallow tablets, maralixibat tablets can be used for both ALGS and PFIC, available in four strengths (5 mg, 10 mg, 15 mg, and 20 mg) to facilitate accurate dosing [5].

Table 1: Maralixibat Dosing Protocol for Alagille Syndrome (ALGS) using 9.5 mg/mL Oral Solution

Patient Weight (kg)	Days 1-7 (190 mcg/kg once daily)	Beginning Day 8 (380 mcg/kg once daily)
5 to 6	0.1 mL	0.2 mL
7 to 9	0.15 mL	0.3 mL
10 to 12	0.2 mL	0.45 mL
13 to 15	0.3 mL	0.6 mL
16 to 19	0.35 mL	0.7 mL
20 to 24	0.45 mL	0.9 mL
25 to 29	0.5 mL	1 mL
30 to 34	0.6 mL	1.25 mL
35 to 39	0.7 mL	1.5 mL
40 to 49	0.9 mL	1.75 mL
50 to 59	1 mL	2.25 mL
60 to 69	1.25 mL	2.5 mL
70 or higher	1.5 mL	3 mL

For ALGS, the recommended dosage is **380 mcg/kg once daily**, initiated with a **starting dose** of 190 mcg/kg administered orally once daily for the first week, then increased to the full maintenance dose of 380 mcg/kg once daily as tolerated [4]. The maximum daily dose should not exceed 28.5 mg (3 mL) per day for Livmarli Oral Solution and 30 mg per day for tablets [4]. Administration should occur **30 minutes before a meal** in the morning to optimize consistency of effect [4] [6].

Table 2: Maralixibat Dosing Protocol for Progressive Familial Intrahepatic Cholestasis (PFIC) using 19 mg/mL Oral Solution

Patient Weight (kg)	285 mcg/kg (once daily titrated to BID)	428 mcg/kg (twice daily)	570 mcg/kg (twice daily as tolerated)
5	0.1 mL	0.1 mL	0.15 mL
6 to 7	0.1 mL	0.15 mL	0.2 mL
8	0.1 mL	0.2 mL	0.25 mL
9	0.15 mL	0.2 mL	0.25 mL
10 to 12	0.15 mL	0.25 mL	0.3 mL
13 to 15	0.2 mL	0.3 mL	0.4 mL
16 to 19	0.25 mL	0.4 mL	0.5 mL
20 to 24	0.3 mL	0.5 mL	0.6 mL
25 to 29	0.4 mL	0.6 mL	0.8 mL
30 to 34	0.45 mL	0.7 mL	0.9 mL
35 to 39	0.6 mL	0.8 mL	1 mL
40 to 49	0.6 mL	0.9 mL	1 mL
50 to 59	0.8 mL	1 mL	1 mL
60 or higher	0.9 mL	1 mL	1 mL

For PFIC, the dosing regimen involves **twice-daily administration** with a more gradual titration schedule [4] [5]. The recommended target dosage is **570 mcg/kg twice daily**, but treatment initiation follows a **step-wise escalation**: start at 285 mcg/kg orally once daily in the morning, increase to 285 mcg/kg twice daily, then to 428 mcg/kg twice daily, and finally to the target dose of 570 mcg/kg twice daily, as tolerated [4] [5].

The maximum daily dose should not exceed 38 mg (2 mL) per day for Livmarli Oral Solution and 40 mg per day for tablets [4] [5]. Each dose should be administered **30 minutes before a meal** to optimize consistency of effect [6] [5].

Formulation Selection and Administration Protocol

The selection between oral solution and tablet formulations depends on **patient weight** and **ability to swallow tablets**. For patients weighing less than 25 kg, the oral solution is the only option [4] [5]. For patients weighing 25 kg and above who can swallow tablets, either formulation may be used based on patient preference and clinical consideration [5]. When using the oral solution, healthcare providers must ensure that **only the provided calibrated measuring device** is used for dose administration, as household teaspoons and tablespoons are not adequate measuring devices and could lead to significant dosing errors [5].

Table 3: Maralixibat Tablet Dosing for Patients ≥ 25 kg Who Can Swallow Tablets

Patient Weight (kg)	ALGS Regimen (Once Daily)	PFIC Regimen (Twice Daily)
Less than 25	Use Oral Solution	Use Oral Solution
25 to 32	10 mg	15 mg
33 to 43	15 mg	10 mg (285 mcg/kg BID) → 15 mg (428 mcg/kg BID) → 20 mg (570 mcg/kg BID)
44 to 65	20 mg	15 mg (285 mcg/kg BID) → 20 mg (428 mcg/kg BID) → 20 mg (570 mcg/kg BID)
66 or higher	30 mg	15 mg (285 mcg/kg BID) → 20 mg (428 mcg/kg BID) → 20 mg (570 mcg/kg BID)

For **missed doses**, specific protocols exist based on the dosing frequency. For once-daily dosing (ALGS regimen), if a dose is missed, it should be taken as soon as possible within 12 hours of the usual administration time, then the original dosing schedule resumed [4]. If more than 12 hours have passed, the dose should be omitted and the regular schedule continued [4]. For twice-daily dosing (PFIC regimen), the

timeframe for administering a missed dose is within 6 hours of the usual time, with omission if more than 6 hours have elapsed [4] [5].

Safety Profile and Risk Management

Hepatotoxicity Monitoring Protocol

Maralixibat treatment carries a **potential risk for drug-induced liver injury (DILI)** and requires vigilant monitoring [6]. In the PFIC trial, treatment-emergent hepatic decompensation events and elevations in liver tests were observed, with two patients experiencing DILI attributable to maralixibat during the core trial and two additional cases in the open-label extension [6]. Importantly, one of these patients required liver transplantation and another patient died, highlighting the **potentially serious nature** of this adverse effect [6].

Baseline assessment of liver function is essential before initiating treatment, including ALT, AST, total bilirubin, direct bilirubin, and International Normalized Ratio (INR) [4] [6]. Regular monitoring of these parameters during treatment is mandatory, with particular attention to any new onset abnormalities [6]. The established protocol requires **dose reduction or treatment interruption** if significant liver test abnormalities occur in the absence of other identifiable causes [4]. For persistent or recurrent liver test abnormalities, permanent discontinuation of maralixibat should be considered [6]. Maralixibat is **contraindicated** in patients with prior or active hepatic decompensation events (e.g., variceal hemorrhage, ascites, or hepatic encephalopathy) [6].

Gastrointestinal Adverse Events Management

Diarrhea and abdominal pain represent the most common adverse reactions associated with maralixibat therapy [6]. In clinical trials, gastrointestinal treatment-emergent adverse events occurred in 81.5% of participants, with diarrhea specifically affecting 51.9% [3]. Similarly, in the MARCH-PFIC trial, diarrhea was reported in 27 (57%) of 47 patients receiving maralixibat compared to only nine (20%) of 46 placebo recipients [2]. These effects are typically **dose-related** and often transient, but require active management to prevent complications such as dehydration [6].

Patients should be monitored closely for **signs of dehydration**, which should be treated promptly if identified [6]. The recommended management strategy for persistent gastrointestinal adverse events includes **dose reduction or temporary treatment interruption** [6]. Specifically, healthcare providers should consider dosage modification if a patient experiences persistent diarrhea, diarrhea with bloody stool, vomiting, dehydration requiring medical intervention, or fever [6]. The gradual titration schedule implemented in both ALGS and PFIC dosing protocols is designed specifically to mitigate gastrointestinal adverse effects by allowing the gastrointestinal tract to adapt to altered bile acid dynamics [4] [5].

Other Significant Safety Considerations

Fat-soluble vitamin (FSV) deficiency represents another important safety consideration with maralixibat therapy [6]. Patients with cholestatic liver disease often have pre-existing deficiencies in vitamins A, D, E, and K, and maralixibat may further adversely affect the absorption of these vitamins [6]. Clinical trials have observed **treatment-emergent bone fracture events** more frequently in patients treated with maralixibat compared with placebo [6]. Regular monitoring of fat-soluble vitamin levels is recommended, with supplementation as needed [6]. If bone fractures or bleeding occur (potentially indicating vitamin K deficiency), treatment interruption should be considered along with FSV supplementation [6]. Maralixibat can be restarted once FSV deficiency is corrected and maintained at appropriate levels [6].

For **pediatric patients under 5 years of age**, an additional safety consideration involves the **propylene glycol content** in the oral solution formulation [4] [6]. Livmarli oral solution contains 364.5 mg/mL of propylene glycol, and total daily intake must be carefully considered to manage the risk of propylene glycol toxicity [4]. Patients should be monitored for signs of toxicity, which may include central nervous system, cardiovascular, or respiratory effects, as well as hyperosmolality [1]. If toxicity is suspected, maralixibat should be discontinued [6].

Clinical Evidence and Efficacy Data

Efficacy in Progressive Familial Intrahepatic Cholestasis

The **MARCH-PFIC trial** (NCT03905330) was a multicenter, randomized, double-blind, placebo-controlled, phase 3 study that evaluated the efficacy and safety of maralixibat in participants with all types of PFIC aged 1-17 years [2]. This rigorous trial demonstrated **significant improvements** in both pruritus and serum bile acid levels, key endpoints for evaluating treatment efficacy in PFIC. In the BSEP deficiency cohort (the primary analysis population), the least-squares mean change from baseline in morning ItchRO(Obs) was -1.7 (95% CI -2.3 to -1.2) with maralixibat compared to -0.6 (-1.1 to -0.1) with placebo, representing a statistically significant between-group difference of -1.1 (95% CI -1.8 to -0.3; $p=0.0063$) [2].

Similarly, for the key secondary endpoint, the reduction in serum bile acids was substantially greater with maralixibat than with placebo [2]. The least-squares mean change from baseline in total serum bile acids was -176 $\mu\text{mol/L}$ (95% CI -257 to -94) for maralixibat versus 11 $\mu\text{mol/L}$ (-58 to 80) for placebo, yielding a significant between-group difference of -187 $\mu\text{mol/L}$ (95% CI -293 to -80; $p=0.0013$) [2]. These improvements in both symptomatic (pruritus) and biochemical (serum bile acids) parameters are clinically meaningful, as they represent key predictors of native liver survival in PFIC [2]. The trial authors concluded that maralixibat represents a **non-surgical pharmacological option** to interrupt the enterohepatic circulation and improve the standard of care in patients with PFIC [2].

Efficacy in Alagille Syndrome and Other Cholestatic Conditions

In patients with Alagille syndrome, maralixibat has demonstrated **significant pruritus reduction** and improvements in quality of life measures, leading to its initial FDA approval for this indication [1]. Although the search results do not provide detailed efficacy statistics for ALGS specifically, the drug's approval was based on robust clinical trial evidence demonstrating clinically meaningful and statistically significant improvements in pruritus assessments compared to placebo or baseline measurements.

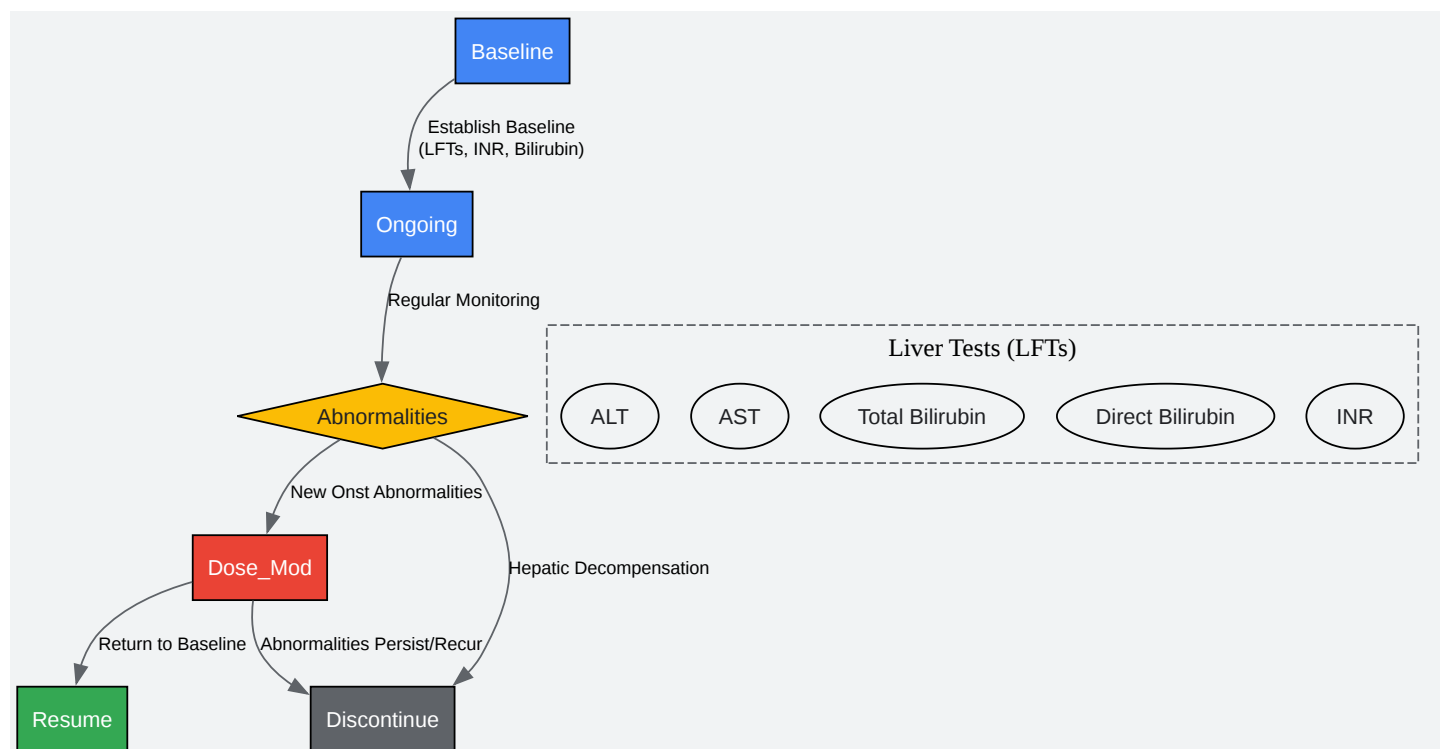
Beyond its approved indications, maralixibat has shown promise in other cholestatic conditions. A proof-of-concept study in adults with **primary sclerosing cholangitis (PSC)** demonstrated that maralixibat significantly reduced serum bile acid levels by 16.7% (-14.84 $\mu\text{mol/L}$; 95% CI, -27.25 to -2.43; $p=0.0043$) by week 14/early termination [3]. In participants with baseline serum bile acid levels above normal ($n=18$), the reduction was even more substantial at 40.0% (-22.3 $\mu\text{mol/L}$, 95% CI, -40.38 to -4.3; $p=0.004$) [3]. Importantly, maralixibat also **reduced pruritus** in this population, with ItchRO weekly sum scores decreasing from baseline to week 14/ET by 8.4% ($p=0.0495$) in the overall population, and by 70%

($p=0.0078$) in the subset of eight participants with more severe baseline pruritus (ItchRO daily average score ≥ 3) [3].

Experimental and Clinical Protocols

Clinical Monitoring and Dose Modification Protocol

A comprehensive monitoring protocol is essential for the safe administration of maralixibat in both clinical trial and real-world settings. The following workflow outlines the key components of this protocol:



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Figure 2: Clinical monitoring protocol for maralixibat therapy, emphasizing baseline assessment, regular monitoring, and appropriate dose modifications based on liver test results.

The monitoring protocol should include **baseline assessment** of liver tests (ALT, AST, total bilirubin, direct bilirubin, and INR) before treatment initiation, establishing a reference point for future comparisons [4] [6]. During treatment, **regular monitoring** of these parameters is essential, with frequency tailored to individual patient risk factors and stability [6]. For new onset liver test abnormalities without other identifiable causes, **dose reduction or temporary interruption** is recommended [4]. Once abnormalities resolve or stabilize at a new baseline, treatment can be restarted at the last tolerated dose, with gradual escalation as tolerated [4]. Permanent discontinuation is warranted if liver test abnormalities recur, if clinical hepatitis develops, or if a patient experiences any hepatic decompensation event (e.g., variceal hemorrhage, ascites, or hepatic encephalopathy) [6].

Drug Interaction Management Protocol

Maralixibat has several important drug interactions that require careful management in both research and clinical settings. Concomitant administration of **bile acid binding resins** (such as cholestyramine) with maralixibat is not recommended due to potential interference with absorption [6]. If both medications are necessary, they should be administered at least 4 hours apart to minimize interaction [6]. Additionally, maralixibat may inhibit the organic anion transporting polypeptide 2B1 (OATP2B1) in the gastrointestinal tract, potentially decreasing the absorption of substrates of this transporter [6]. Commonly affected medications include **certain statins**, and consideration should be given to monitoring the effects of these drugs when co-administered with maralixibat, with dose adjustments as needed [6].

From a clinical research perspective, previous trials have implemented specific exclusion criteria regarding concomitant medications that provide guidance for future study designs. The PSC study, for example, excluded participants who had received ursodeoxycholic acid and bile acid resins within 28 days before treatment, as well as various immunomodulators within longer timeframes [3]. These exclusion criteria help minimize confounding factors and potential interactions that could obscure interpretation of study results. For future clinical trials involving maralixibat, similar careful consideration of concomitant medications will be essential to ensure clean safety and efficacy data.

Conclusion

Maralixibat represents a **significant therapeutic advancement** for patients suffering from cholestatic pruritus associated with Alagille syndrome and progressive familial intrahepatic cholestasis. As the first FDA-approved IBAT inhibitor for these conditions, it offers a **mechanistically targeted approach** that addresses the underlying pathophysiology of bile acid accumulation rather than merely providing symptomatic relief. The well-defined dosing protocols, with appropriate titration schedules and weight-based calculations, facilitate optimized treatment individualization while managing the expected gastrointestinal adverse effects. The robust clinical trial evidence demonstrates consistent benefits in both pruritus reduction and serum bile acid lowering, key endpoints that correlate with improved quality of life and potential for enhanced native liver survival.

The safety profile of maralixibat necessitates **vigilant monitoring**, particularly for hepatotoxicity, gastrointestinal adverse effects, and fat-soluble vitamin deficiencies, but with appropriate protocols in place, these risks can be effectively managed. The availability of both oral solution and tablet formulations allows for flexible administration across different age groups and patient preferences. Ongoing research continues to explore the potential of maralixibat in other cholestatic conditions, possibly expanding its therapeutic utility in the future. For researchers and clinicians working in rare cholestatic liver diseases, maralixibat represents a paradigm shift from nonsymptomatic management to targeted therapy that addresses the fundamental mechanisms of disease.

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References

1. Maralixibat: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Maralixibat in progressive familial intrahepatic cholestasis ... [pubmed.ncbi.nlm.nih.gov]
3. Safety, tolerability, and efficacy of maralixibat in adults with ... [pmc.ncbi.nlm.nih.gov]
4. Livmarli Dosage Guide [drugs.com]

5. Twice-Daily Dosing | LIVMARLI® (maralixibat) | Official HCP Site [livmarlihcp.com]

6. LIVMARLI® (maralixibat) | Official HCP Site [livmarlihcp.com]

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